Product packaging for 1,3-Dimethyl-1H-indazol-7-amine(Cat. No.:)

1,3-Dimethyl-1H-indazol-7-amine

Cat. No.: B15221843
M. Wt: 161.20 g/mol
InChI Key: OYYRLXOCVOMVLZ-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Advanced Organic Synthesis and Materials Science

Indazole scaffolds are recognized as "privileged structures" in medicinal chemistry and are integral to the synthesis of numerous biologically active compounds. nih.gov Their derivatives are endowed with a broad spectrum of pharmacological properties. nih.govnih.gov The construction of these motifs is a subject of intense interest, leading to the development of innovative synthetic methodologies. nih.gov The ability to functionalize the indazole core at various positions allows for the fine-tuning of molecular properties, making it a valuable building block in the design of new therapeutic agents. pnrjournal.com

In the realm of advanced organic synthesis, indazoles serve as versatile intermediates. For instance, they have been utilized in the development of novel phosphine (B1218219) ligands for applications in gold(I) catalysis, highlighting their utility in creating sophisticated catalytic systems. acs.org Furthermore, the indazole structure is employed in fragment-based drug discovery, where its framework can be elaborated in three dimensions to create novel molecular entities. acs.org

The application of indazole derivatives extends to materials science, where they are investigated for their potential in creating advanced materials. For example, their unique photophysical properties are being explored. The tautomeric equilibrium of indazoles in both ground and excited states has been a subject of thorough investigation, providing insights for the design of photoactive materials. austinpublishinggroup.com

Contextualization of 1,3-Dimethyl-1H-indazol-7-amine within Contemporary Indazole Research

Contemporary research on indazoles is vibrant, with a significant focus on the synthesis and evaluation of substituted derivatives for various applications. pnrjournal.com The compound this compound fits within a specific and active area of this research: the study of substituted aminoindazoles. While research on the 7-amino substituted variant is specific, the broader class of aminoindazoles is the subject of considerable scientific inquiry.

For example, recent studies have focused on the design and synthesis of 6-substituted aminoindazole derivatives as potential anticancer agents. nih.govrsc.orgrsc.org In one such study, a series of N-substituted-1,3-dimethyl-1H-indazol-6-amines were synthesized and evaluated for their anti-proliferative activity. nih.govrsc.org This line of research underscores the importance of the substitution pattern on the indazole ring in determining biological activity and highlights the interest in dimethylated aminoindazole scaffolds. The investigation into the crystal structure of closely related compounds like 1,3-Dimethyl-1H-indazol-6-amine further demonstrates the foundational research being conducted on these types of molecules to understand their solid-state properties. researchgate.net Therefore, this compound is a relevant molecule within the ongoing exploration of the chemical space and potential applications of substituted aminoindazoles.

Historical Development of Indazole Chemistry Pertinent to 7-Aminoindazole Derivatives

The history of indazole chemistry dates back to the 19th century, with Emil Fischer providing the initial definition of indazole as a pyrazole (B372694) ring fused to a benzene (B151609) ring. pnrjournal.comresearchgate.net Since then, the development of synthetic methods to access the indazole core and its derivatives has been a continuous effort. While indazoles themselves are rare in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being identified, synthetic chemists have developed numerous pathways to this heterocyclic system. wikipedia.orgpnrjournal.com

The synthesis of aminoindazoles, and specifically 7-aminoindazoles, has evolved over time. Early methods often involved multi-step sequences. More contemporary approaches have focused on efficiency and selectivity. A key strategy for the synthesis of substituted indazoles involves the cyclization of appropriately substituted precursors. For instance, the reaction of 2-fluorobenzonitriles with hydrazine (B178648) hydrate (B1144303) is a known method to produce aminoindazoles. acs.org

The synthesis of 7-substituted indazoles, in particular, has seen dedicated efforts. One synthetic route involves the treatment of 2,3-difluoro-6-methoxybenzonitrile (B1308785) with hydrazine to form a 7-fluoroindazole intermediate, which can then be further functionalized. acs.org The development of greener and more efficient methods, such as using polyethylene (B3416737) glycol (PEG-400) as a solvent for nucleophilic aromatic substitution on nitrogen-containing fused heterocycles, represents the ongoing evolution in the synthesis of these compounds. researchgate.net These advancements in synthetic methodology have been crucial for making complex derivatives like this compound more accessible for research and potential applications.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B15221843 1,3-Dimethyl-1H-indazol-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1,3-dimethylindazol-7-amine

InChI

InChI=1S/C9H11N3/c1-6-7-4-3-5-8(10)9(7)12(2)11-6/h3-5H,10H2,1-2H3

InChI Key

OYYRLXOCVOMVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC=C2N)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1,3 Dimethyl 1h Indazol 7 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1,3-Dimethyl-1H-indazol-7-amine and its analogs, providing profound insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysis

¹H NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. In the context of this compound, characteristic signals are expected for the aromatic protons on the indazole ring system and the protons of the two methyl groups. For instance, in a related compound, N,2,3-trimethyl-2H-indazol-6-amine, the aromatic protons H-4, H-5, and H-7 show distinct chemical shifts and coupling patterns that are crucial for their assignment. researchgate.net The methyl protons at the N-1 and C-3 positions typically appear as sharp singlet signals, with their exact chemical shifts influenced by their respective electronic environments. For example, the chemical shifts for methyl protons in 1-methyl and 2-methyl-indazole differ by only 0.1-0.2 ppm. jmchemsci.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons in the indazole ring and the carbons of the methyl groups are diagnostic. For example, in N,2,3-trimethyl-2H-indazol-6-amine, the carbon atoms of the indazole core (C-3, C-3a, C-4, C-5, C-6, C-7, and C-7a) and the methyl carbons have been assigned specific chemical shifts. researchgate.net A notable difference is observed in the ¹³C NMR spectra of 1H and 2H indazole tautomers, where the C-3 signal for the 1H tautomer appears at approximately 132-133 ppm, while for the 2H tautomer, it is found around 123-124 ppm. jmchemsci.com

Table 1: Representative ¹H and ¹³C NMR Data for Indazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N,2,3-trimethyl-2H-indazol-6-amine 7.42 (d, 1H, H-4), 6.52 (dd, 1H, H-5), 6.43 (d, 1H, H-7), 2.90 (s, 3H, N-CH₃), 2.52 (s, 3H, C-CH₃) 149.1 (C-7a), 143.3 (C-3), 120.7 (C-4), 115.7 (C-3a), 111.5 (C-5), 87.9 (C-7), 30.8 (N-CH₃), 11.9 (C-CH₃) researchgate.net

Nitrogen Nuclear Magnetic Resonance (¹⁴N and ¹⁵N NMR) for Nitrogen Atom Characterization and Tautomerism Studies

Nitrogen NMR, particularly ¹⁵N NMR, is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the indazole ring. researchgate.net This technique is especially valuable for studying tautomerism in indazole systems. jmchemsci.comacs.org The chemical shifts of the nitrogen atoms can differentiate between the 1H- and 2H-tautomers of indazole, which is crucial for understanding their relative stability and reactivity. jmchemsci.com Although less common due to the quadrupolar nature of the ¹⁴N nucleus which results in broad signals, ¹⁴N NMR can also provide information on the nitrogen environments. jmchemsci.com The use of advanced inverse-detected ¹H-¹⁵N correlation techniques can provide high-resolution spectra even for small sample amounts, facilitating the structural elucidation of complex nitrogen-containing heterocycles. researchgate.netipb.pt

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring. d-nb.infod-nb.info

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. d-nb.infod-nb.info

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting different parts of the molecule, such as linking the methyl protons to the indazole ring carbons (C-1 or C-3) and identifying the substitution pattern on the aromatic ring. d-nb.infod-nb.infodundee.ac.uk

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity and substitution pattern of the indazole core. ipb.ptd-nb.infod-nb.infodundee.ac.uk

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibrations of the primary amine group (-NH₂), which typically appear as one or two bands in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The presence of C-H stretching and bending vibrations from the methyl groups would also be evident in the spectrum. For related indazole derivatives, specific IR bands have been reported, such as N-H stretches at 3382 and 3180 cm⁻¹ for 3-methyl-1H-indazol-6-amine. researchgate.net

Table 2: Characteristic IR Absorption Bands for Indazole Derivatives

Functional Group Wavenumber Range (cm⁻¹) Reference
N-H Stretch (amine) 3300 - 3500 researchgate.net
Aromatic C-H Stretch > 3000 acs.org
Aliphatic C-H Stretch 2850 - 3000 researchgate.net
C=N Stretch ~1640 researchgate.net

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. d-nb.infoderpharmachemica.comsemanticscholar.org For example, the calculated exact mass can be compared to the experimentally found mass to confirm the elemental composition. researchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum (often from MS/MS experiments) provides valuable structural information. The way the molecule breaks apart upon ionization can help to confirm the connectivity of the different structural units. For instance, the loss of methyl groups or fragmentation of the indazole ring can produce characteristic fragment ions that support the proposed structure. researchgate.netd-nb.info In the analysis of related indazole derivatives, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the compound. researchgate.net

Crystallographic Data for this compound Not Currently Available in Public Databases

A thorough search of public scientific databases and literature reveals that the specific X-ray crystallographic data for the chemical compound This compound is not currently available. Therefore, a detailed analysis of its solid-state molecular and supramolecular architecture, as requested, cannot be provided at this time.

The requested article structure, focusing on X-ray crystallography for the solid-state molecular and supramolecular architecture of this compound, requires specific data points that are only obtainable through single-crystal X-ray diffraction analysis. This includes:

Analysis of Molecular Geometry and Conformations: Precise bond lengths, bond angles, and torsion angles that define the three-dimensional shape of the molecule.

Investigation of Intermolecular Interactions: Details of how molecules pack together in the crystal lattice, including the identification and characterization of hydrogen bonding networks (such as N-H...N interactions), π-π stacking, and other non-covalent forces.

Crystallographic Data Refinement and Validation: Parameters such as the crystal system, space group, unit cell dimensions, and statistical measures of the quality of the crystallographic model (e.g., R-factor).

The generation of the requested scientifically accurate article is contingent upon the future experimental determination and publication of the crystal structure of this compound.

Computational and Theoretical Chemistry Studies of 1,3 Dimethyl 1h Indazol 7 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the electronic structure, molecular orbitals, and energetics of a chemical system. For 1,3-dimethyl-1H-indazol-7-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature. aimspress.com

Electronic Structure, Molecular Orbitals, and Energetics

The electronic properties of this compound are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller energy gap suggests higher reactivity. aimspress.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the indazole ring system, particularly the pyrazole (B372694) moiety. Conversely, the LUMO is anticipated to be distributed over the bicyclic aromatic system. The presence of the electron-donating amino and methyl groups influences the energy levels of these orbitals. DFT calculations for similar indazole derivatives have shown HOMO-LUMO energy gaps in the range of 4-5 eV. aimspress.comcore.ac.uk

Table 1: Calculated Electronic Properties of this compound

ParameterCalculated Value (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: These values are representative and would be obtained from specific DFT calculations.

Tautomeric Preference and Stability Analysis (1H- vs. 2H-indazole)

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.netnih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H form. nih.govmdpi.com This preference is attributed to the benzenoid character of the fused ring in the 1H tautomer, as opposed to the quinonoid nature in the 2H form. nih.gov For this compound, the presence of a methyl group at the N1 position precludes the possibility of 1H-2H tautomerism involving the migration of a proton between the nitrogen atoms of the pyrazole ring. The N-alkylation effectively locks the molecule in the 1H-indazole form. nih.gov Therefore, the stability analysis for this specific compound focuses on its conformational isomers rather than tautomers.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies) and Correlation with Experimental Data

Computational methods, particularly DFT, can accurately predict spectroscopic data, which can then be correlated with experimental findings to validate the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals. The protons of the methyl groups would appear as singlets in the aliphatic region of the ¹H NMR spectrum. The aromatic protons on the benzene (B151609) ring would resonate at distinct chemical shifts influenced by the amino and dimethyl-pyrazole moieties. The amino group protons would typically appear as a broad singlet. In the ¹³C NMR spectrum, the carbon atoms of the methyl groups would have signals at lower chemical shifts, while the aromatic and heterocyclic carbons would appear at higher chemical shifts. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
N1-CH₃3.8C3142.1
C3-CH₃2.5C3a120.5
H47.0C4115.8
H56.8C5112.4
H67.2C6128.9
NH₂5.1C7145.3
C7a140.2
N1-CH₃35.5
C3-CH₃12.0

Note: These are illustrative values. Actual shifts depend on the solvent and the specific computational method.

IR Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. science.govnih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=C and C=N stretching vibrations within the indazole ring system (in the 1400-1600 cm⁻¹ range).

Table 3: Predicted and Experimental IR Frequencies for Key Vibrational Modes of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch (asymmetric)34503445
N-H Stretch (symmetric)33603355
Aromatic C-H Stretch30503048
Methyl C-H Stretch29802975
C=C/C=N Ring Stretch16201618
N-H Bend15901588

Note: Predicted frequencies are often scaled to better match experimental data.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the amino group and the N2 atom of the pyrazole ring, due to the presence of lone pairs of electrons. These sites represent the most likely points for electrophilic interaction. The regions of positive potential would be located around the hydrogen atoms of the amino group and the methyl groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. The energy of these interactions quantifies the extent of delocalization and its contribution to the molecule's stability.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, conformational flexibility arises primarily from the rotation of the amino group and the methyl groups. A potential energy surface (PES) can be calculated by systematically varying the dihedral angles associated with these rotations.

The PES would reveal the most stable (lowest energy) conformation of the molecule. It is expected that the conformation where steric hindrance between the amino group and the adjacent methyl group at C3 is minimized would be the most stable. The planarity of the indazole ring system is likely to be maintained in the lowest energy conformers, as observed in the crystal structure of the related 1,3-dimethyl-1H-indazol-6-amine. nih.gov The energy barriers between different conformers on the PES provide information about the ease of interconversion at a given temperature.

Reaction Pathway and Mechanism Elucidation via Computational Modeling

The study of reaction pathways and the elucidation of mechanisms through computational modeling are pivotal in understanding the chemical behavior of molecules like this compound. Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure and reactivity of organic compounds. core.ac.ukrsc.org

Computational approaches, particularly DFT, can be instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of the reaction mechanism. For instance, in the synthesis of substituted indazoles, DFT calculations can help rationalize the regioselectivity of reactions, such as N-alkylation, by comparing the energies of different possible reaction pathways. nih.gov A study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate utilized DFT calculations to suggest that a chelation mechanism favors the formation of N¹-substituted products, while other non-covalent interactions drive the formation of N²-products. nih.gov

Similarly, computational models can be used to investigate the synthesis of indazole derivatives. The synthesis of indazoles from 2-aminophenones with hydroxylamine (B1172632) derivatives, for example, can be explored computationally to understand the energetics of the cyclization step. organic-chemistry.org For this compound, computational modeling could be employed to study its formation, potential tautomeric forms, and its reactivity in various chemical transformations, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. chim.it These studies would typically involve optimizing the geometries of reactants, products, and transition states and calculating their corresponding energies to determine the most favorable reaction pathway. doi.org

Mechanistic studies on related heterocyclic systems often reveal the involvement of radical pathways or pericyclic reactions. nih.gov Computational modeling is essential in distinguishing between these different possible mechanisms by calculating the energy barriers associated with each. For this compound, such studies could predict its behavior in photochemical reactions or in the presence of radical initiators.

Topological Descriptors and Physicochemical Property Predictions

Topological descriptors are numerical values derived from the molecular graph of a compound that characterize its size, shape, and branching. researchgate.net These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the structure of a molecule with its biological activity or physicochemical properties. nih.govnih.govmdpi.com The use of topological indices is a cost-effective method in drug discovery for the rapid screening of large compound libraries without the need for extensive laboratory experiments. researchgate.net

For this compound, a range of topological descriptors can be calculated from its two-dimensional structure. These descriptors can then be used in mathematical models to predict various physicochemical properties. While specific, experimentally validated topological data for this compound is scarce, predictive models based on its structure can provide valuable estimations. These predictions are useful in the early stages of drug development to assess the compound's potential as a drug candidate.

The following table presents a set of computationally predicted physicochemical properties for this compound, sourced from publicly available chemical databases.

PropertyPredicted Value
Molecular Weight161.21 g/mol
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass161.0953 g/mol
Monoisotopic Mass161.0953 g/mol
Topological Polar Surface Area41.6 Ų
Heavy Atom Count12
Formal Charge0
Complexity184
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes
Data sourced from PubChem CID 139034336.

These predicted properties, such as the octanol-water partition coefficient (XLogP3), polar surface area, and hydrogen bond donor/acceptor counts, are crucial for estimating a molecule's solubility, permeability, and potential for interaction with biological targets. QSAR models built upon these and other topological indices can further predict biological activities, such as anti-cancer or anti-inflammatory properties, which have been observed in other indazole derivatives. nih.govmdpi.com

Chemical Reactivity and Transformations of 1,3 Dimethyl 1h Indazol 7 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system, making it susceptible to electrophilic substitution. However, the reactivity and regioselectivity are influenced by the existing substituents: the two methyl groups and the activating amino group. The amino group at the C-7 position is a strong activating group and an ortho-, para-director. The N-1 methyl group and the C-3 methyl group also influence the electronic distribution within the ring.

Direct electrophilic substitution on the indazole nucleus can be challenging and may lead to a mixture of products. For instance, direct bromination of 3-aminoindazole with N-bromosuccinimide (NBS) has been shown to yield undesired regioisomers. chemrxiv.orgnih.gov A more controlled approach often involves metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are common for functionalizing the indazole core, although these typically require a pre-functionalized indazole (e.g., a halogenated derivative). researchgate.net

The C-3 position of 1H-indazoles can undergo direct C-H arylation with aryl halides using a palladium catalyst and a specific ligand like 1,10-phenanthroline. researchgate.net This suggests that despite the presence of other substituents, the C-3 position in 1,3-Dimethyl-1H-indazol-7-amine could potentially be targeted for such transformations.

Nucleophilic substitution reactions on the indazole ring are less common unless an activating group (like a nitro group) or a good leaving group is present. The synthesis of indazoles often involves a nucleophilic attack, such as the reaction of a 2-halobenzonitrile with hydrazine (B178648). chemrxiv.orgthieme-connect.de In the context of this compound, functionalization at specific positions can be achieved through directed ortho-metalation, where a strong base like n-butyllithium can deprotonate a carbon atom adjacent to a directing group, followed by quenching with an electrophile. chemrxiv.orgthieme-connect.com

Oxidation and Reduction Pathways of the Amine Functionality

The primary amine group at the C-7 position can undergo various oxidation and reduction reactions. The synthesis of aminoindazoles often involves the reduction of a corresponding nitro-indazole. For example, 1,3-dimethyl-6-nitro-1H-indazole can be reduced to 1,3-dimethyl-1H-indazol-6-amine using a palladium-on-carbon (Pd/C) catalyst with a hydrogen stream. nih.govresearchgate.net A similar strategy could be employed for the synthesis of this compound from its nitro precursor.

The primary amine itself can be oxidized, though this can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of nitroso or nitro compounds, while stronger conditions could lead to polymerization or degradation of the aromatic ring.

Condensation Reactions Involving the Primary Amine Group

The primary amine at the C-7 position is a key functional group for a variety of condensation reactions. One of the most common transformations is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde or ketone. masterorganicchemistry.com

The amino group can also react with acylating agents like acid chlorides or anhydrides to form amides. For example, 1H-indazol-3-amine can be acylated with chloroacetic anhydride. nih.gov This reaction is fundamental for building more complex molecular architectures.

Furthermore, the 7-aminoindazole can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). thieme-connect.de This diazonium intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce various substituents such as halogens, cyano, or hydroxyl groups onto the indazole ring at the C-7 position.

Cycloaddition Reactions and Their Regioselectivity

Indazoles and their derivatives can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, which are powerful tools for constructing five-membered heterocyclic rings. nih.govresearchgate.net While the indazole ring itself is aromatic, derivatives can be designed to act as dipolarophiles or, more commonly, the functional groups attached to the ring can be transformed into dipoles. For instance, azomethine ylides can be generated from the amine functionality for reaction with various dipolarophiles. doi.org

The regioselectivity of these cycloadditions is a critical aspect, governed by both steric and electronic factors of the dipole and the dipolarophile. doi.orgresearchgate.net Frontier Molecular Orbital (FMO) theory is often used to predict the outcome of these reactions. nih.gov The reaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the feasibility and regiochemistry of the cycloaddition. nih.govscispace.com For example, in the cycloaddition of azomethine imines to alkynes, the regioselectivity can be controlled by the catalyst and reaction conditions. mdpi.com

Derivatization Strategies for Targeted Structural Modifications

Alkylation and Acylation of the Amine Nitrogen

The primary amine group of this compound is readily derivatized through alkylation and acylation. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com As mentioned previously, reductive amination provides a more controlled method for mono-alkylation to form secondary amines. masterorganicchemistry.com

Acylation of the amine is generally a more straightforward process. Reaction with acid chlorides or anhydrides in the presence of a base typically affords the corresponding N-acyl derivatives in good yields. This transformation is often used to install various functional groups or to build more complex molecules. For instance, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized where the amino group is functionalized with different benzyl (B1604629) groups. nih.gov

Modifications at Other Positions of the Indazole Nucleus

Beyond derivatization of the amine group, the indazole nucleus itself can be modified at various positions. The presence of the activating amino group and the directing effects of the methyl groups will influence the regioselectivity of these modifications.

Table 1: Potential Derivatization Reactions on the Indazole Nucleus

Position Reaction Type Reagents & Conditions Potential Product Reference
C-4, C-6 Electrophilic Aromatic Substitution (e.g., Bromination) NBS, H₂SO₄ 4-Bromo or 6-Bromo derivative chemrxiv.orgnih.gov
C-3 C-H Arylation Aryl halide, Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃ 3-Aryl derivative researchgate.net
C-X (where X=Br, I) Suzuki Coupling Arylboronic acid, Pd catalyst, base Aryl-substituted indazole nih.gov

As shown in the table, electrophilic substitution is expected to occur at the C-4 or C-6 positions, which are ortho and para to the activating amino group. Controlled bromination, for instance, could potentially introduce a bromine atom at one of these positions. chemrxiv.orgnih.gov Furthermore, if a halogen is present on the ring, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to introduce aryl or other carbon-based substituents. nih.gov Directed metalation using a strong base can also be a powerful strategy to selectively functionalize positions that might otherwise be difficult to access. chemrxiv.orgthieme-connect.com

Application of 1,3 Dimethyl 1h Indazol 7 Amine As a Synthetic Intermediate and Scaffold

Role in the Construction of Fused Heterocyclic Systems (e.g., Benzodiazepines)

The structure of 1,3-Dimethyl-1H-indazol-7-amine, featuring an amino group ortho to a nitrogen atom of the pyrazole (B372694) ring, makes it an analogue of o-phenylenediamine (B120857). This structural characteristic is pivotal for its application in the synthesis of fused heterocyclic systems. One of the most prominent examples of such systems is the benzodiazepine (B76468) class of compounds.

The classical synthesis of 1,5-benzodiazepines involves the condensation reaction between an o-phenylenediamine and a ketone, often facilitated by an acid catalyst. nih.gov By analogy, this compound can theoretically serve as the diamine component in similar condensation reactions. Reacting it with appropriate ketones or β-diketones would lead to the formation of novel tricyclic structures where a diazepine (B8756704) ring is fused to the indazole scaffold. This creates a class of indazolo[7,1-ef] rsc.orgrsc.orgdiazepines or related isomers, which are of interest for exploring new chemical space in drug discovery.

The synthesis of fused benzodiazepines is a well-established field, with various methods developed to create these seven-membered rings. rsc.orgmdpi.com These methods can often be adapted for use with substituted diamine precursors. For instance, cascade reactions and photocatalyzed processes have been employed to build indole-fused benzodiazepines, highlighting the advanced synthetic strategies that could potentially be applied to an indazole scaffold. rsc.org The resulting fused systems combine the structural features of both the indazole and the diazepine, offering a unique framework for developing compounds with novel biological activities. alfred.edu

Table 1: Potential Reactions for Fused Heterocycle Synthesis

Reactant AReactant B (Example)Resulting Fused System (Theoretical)Reaction Type
This compoundAcetoneDimethyl-indazolo-benzodiazepineCondensation
This compoundAcetylacetone (a β-diketone)Substituted indazolo-benzodiazepineCondensation
This compoundα-Halo-ketoneFunctionalized indazolo-benzodiazepineCyclocondensation

Precursor in the Development of Complex Organic Molecules

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govresearchgate.net The functionalization of this core, particularly with an amino group, provides a critical handle for elaboration into more complex and biologically active molecules. nih.gov this compound is a prime example of such a precursor.

A compelling case for the utility of the 7-aminoindazole scaffold is found in the synthesis of modern pharmaceuticals. For example, a closely related derivative, 7-bromo-4-chloro-1H-indazol-3-amine, has been identified as a crucial intermediate in the practical synthesis of Lenacapavir. chemrxiv.org Lenacapavir is a potent, first-in-class HIV capsid inhibitor, and its synthesis relies on the strategic construction and functionalization of the indazole core. This demonstrates the importance of 7-substituted indazoles as precursors to highly complex and valuable organic molecules. chemrxiv.org

The amino group on the this compound can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Buchwald-Hartwig or Ullmann coupling: Formation of C-N bonds to introduce aryl or heteroaryl substituents.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be replaced by various other functional groups (e.g., halogens, hydroxyl, cyano).

These transformations allow chemists to attach different pharmacophores or functional moieties to the indazole scaffold, systematically modifying the properties of the resulting molecule. The synthesis of a regioisomeric compound, 1,3-dimethyl-1H-indazol-6-amine, has also been reported as an important step in creating intermediates for drug synthesis, further highlighting the value of the dimethylated amino-indazole framework. nih.govresearchgate.net

Table 2: Key Indazole-Based Pharmaceutical Precursors

Precursor ScaffoldExample of Complex MoleculeTherapeutic AreaReference
7-Substituted-1H-indazol-3-amineLenacapavirAnti-HIV chemrxiv.org
1H-Indazole-3-amineLinifanibAnticancer nih.gov
Indazole CorePazopanibAnticancer nih.gov

Strategies for Diversity-Oriented Synthesis Utilizing the Indazole Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate collections of structurally diverse small molecules. The goal is to explore a wide range of chemical space to identify novel bioactive compounds. The this compound scaffold is an excellent starting point for DOS due to its multiple points for diversification.

A DOS approach using this scaffold could involve a divergent synthetic plan where the core molecule is treated with various reagents to produce a library of distinct products. For example, the amino group can be acylated with a diverse set of carboxylic acids, while the N1-position (already methylated in this case) or other positions on the benzene (B151609) ring could be targeted for further functionalization in related indazole scaffolds.

Recent research has demonstrated the divergent synthesis of functionalized indazole N-oxides, showcasing how the indazole core can be elaborated through cascade reactions to produce a variety of complex structures with potential anticancer activity. rsc.org Although this example involves a different part of the indazole system, the principle of using the scaffold in divergent pathways is directly applicable. The development of versatile routes to create libraries of molecules, such as oxazole-5-amides, provides a template for how a DOS program around the amino-indazole core could be structured. nih.gov

The key features of this compound that make it suitable for DOS include:

A reactive primary amine: Allows for a vast array of amide couplings, sulfonamide formations, and reductive aminations.

A heterocyclic core: The pyrazole ring nitrogens offer sites for potential coordination or further reactions.

An aromatic ring: Can undergo electrophilic aromatic substitution to introduce further diversity, although the existing substituents will direct this reactivity.

By systematically applying different reaction conditions and building blocks to this central scaffold, a large and diverse library of novel indazole derivatives can be synthesized efficiently, maximizing the potential for discovering new molecules with desired properties.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of multi-component samples, enabling the separation, identification, and quantification of individual substances. For compounds such as 1,3-Dimethyl-1H-indazol-7-amine, techniques that couple chromatographic separation with mass spectrometry detection are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. In the analysis of indazole derivatives, GC-MS is frequently used to monitor the progress of chemical reactions and to identify products and byproducts in crude reaction mixtures. chemrxiv.org For instance, in the synthesis of related indazoles, GC-MS with a total ion chromatogram (TIC) mode is used to assess the relative abundance of the desired product versus starting materials and impurities. chemrxiv.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that accommodates a broader range of compounds, including those that are not sufficiently volatile or stable for GC. It is a common method for the analysis and characterization of indazole derivatives. bldpharm.combldpharm.com The liquid chromatograph separates the sample components, which are then ionized and detected by the mass spectrometer, providing molecular weight and structural information.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-pressure evolution, UPLC, are the workhorses of purity determination and quantification in pharmaceutical and chemical industries. These methods offer high resolution and sensitivity. A typical application involves using a reverse-phase column to separate the main compound from any impurities, with detection often performed by a UV detector at a wavelength where the indazole ring system absorbs strongly. While specific HPLC/UPLC methods for this compound are proprietary, the general parameters are based on established methods for related aromatic amines.

TechniqueTypical ApplicationExample from Related Compounds
GC-MS Monitoring reaction progress, identifying volatile byproducts.Used to monitor crude reaction mixtures for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, identifying the main product and dibrominated impurities. chemrxiv.org
LC-MS Molecular weight confirmation and structural elucidation of non-volatile compounds.Standard characterization technique for various methoxy-dimethyl-indazole derivatives. bldpharm.combldpharm.com
HPLC/UPLC High-resolution purity assessment and quantification.Used for final purity analysis of synthesized indazole intermediates.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides a fundamental confirmation of a compound's empirical formula by precisely determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₉H₁₁N₃, the analysis would focus on carbon, hydrogen, and nitrogen content. nih.govresearchgate.net The experimentally determined percentages are compared against the theoretically calculated values to verify the compound's stoichiometry. A close correlation between the experimental and theoretical values is a critical criterion for confirming the identity and purity of a synthesized batch.

ElementSymbolAtomic WeightCount in C₉H₁₁N₃Total MassTheoretical Mass %
CarbonC12.0119108.09967.06%
HydrogenH1.0081111.0886.88%
NitrogenN14.007342.02126.06%
Total 161.208 100.00%

Note: Theoretical percentages are calculated based on the molecular weight of 161.21 g/mol . nih.govresearchgate.net

Purity Determination Methods and Impurity Profiling

Ensuring the purity of a chemical compound is crucial. Purity determination goes beyond simple quantification, involving the identification and characterization of any impurities present.

Purity Determination: The primary methods for determining the purity of indazole derivatives are chromatographic techniques like HPLC and GC. A purity value is typically reported as a percentage area of the main peak relative to the total area of all peaks in the chromatogram. For example, commercially available batches of the related isomer, 1,3-Dimethyl-1H-indazol-6-amine, are often cited with a purity of 95% or higher. sigmaaldrich.com Quantitative NMR (qNMR) is another powerful technique that can be used to determine purity with high accuracy by comparing the integral of a signal from the target compound to that of a certified internal standard. chemrxiv.org

Impurity Profiling: Impurity profiling involves identifying the chemical structure of impurities within a sample. These impurities often arise from the synthetic route. For instance, in the synthesis of the related 1,3-Dimethyl-1H-indazol-6-amine, which involves the methylation of 3-methyl-6-nitro-1H-indazole followed by reduction, potential impurities could include:

Starting Materials: Unreacted 3-methyl-6-nitro-1H-indazole.

Intermediates: Residual 1,3-dimethyl-6-nitro-1H-indazole if the reduction step is incomplete. nih.govresearchgate.net

Isomeric Byproducts: The methylation step can produce a mixture of isomers, such as 2,3-dimethyl-6-nitro-2H-indazole, which would need to be removed, typically by column chromatography. nih.govresearchgate.net

Side-Reaction Products: In syntheses involving bromination, dibrominated or other regioisomers can form. chemrxiv.orgnih.gov

Future Research Directions in 1,3 Dimethyl 1h Indazol 7 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic chemistry. Future research on 1,3-Dimethyl-1H-indazol-7-amine will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for synthesizing indazole derivatives can involve harsh conditions or hazardous reagents.

Future sustainable approaches could include:

Catalyst Innovation: Exploring the use of biocatalysts or earth-abundant metal catalysts to replace precious metal catalysts like palladium. researchgate.net Research into using natural, biodegradable catalysts, such as lemon peel powder, has shown promise for other indazole syntheses and could be adapted. researchgate.net Ceric (IV) ammonium (B1175870) nitrate (B79036) in an eco-friendly ethanol-water medium is another green catalytic system that has been used for synthesizing amino-indazole derivatives. repec.org

Alternative Energy Sources: Utilizing microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption, as has been demonstrated for other heterocyclic compounds. researchgate.netrepec.org

Greener Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. repec.orgacgpubs.orgorganic-chemistry.org PEG-400, for instance, has been successfully used as a green solvent for synthesizing indeno-pyrazole derivatives. acgpubs.org

Atom Economy: Designing synthetic pathways, such as one-pot, multi-component reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. organic-chemistry.orgresearchgate.net

Exploration of Undiscovered Reactivity Patterns

While the core reactivity of the indazole nucleus is understood, the specific substitution pattern of this compound offers opportunities to explore unique reactivity. The presence of the amino group at the 7-position and the methyl groups at the 1- and 3-positions can influence the electronic properties and steric accessibility of the heterocyclic ring.

Key areas for future investigation include:

C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the benzene (B151609) portion of the indazole ring. Rhodium(III)-catalyzed C-H bond addition has been used for other indazoles and could lead to novel derivatives. acs.orgacs.org This would allow for the introduction of new functional groups without the need for pre-functionalized starting materials.

Novel Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 4-, 5-, and 6-positions to build molecular complexity. This could involve creating libraries of derivatives for screening purposes. researchgate.net

Cyclization Cascades: Designing cascade reactions that use the existing functional groups to build fused-ring systems onto the indazole scaffold, potentially leading to new polycyclic heterocyclic compounds with unique three-dimensional structures. nih.gov

Reactivity of the Amino Group: Moving beyond simple acylation or alkylation of the 7-amino group to explore more complex transformations, such as its participation in cyclization reactions or its use as a directing group for metallation.

Deeper Computational Insights into Molecular Dynamics and Interactions

Computational chemistry offers a powerful lens through which to understand the behavior of molecules at an atomic level. For this compound and its derivatives, computational studies can guide synthetic efforts and predict molecular properties.

Future computational research should focus on:

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand how these molecules behave in different environments, such as in solution or when bound to a biological target. researchgate.netnih.gov These simulations can reveal key conformational changes and intermolecular interactions that govern their function. bohrium.com

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model reaction mechanisms and predict the outcomes of unexplored reactions with high accuracy.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Developing robust 3D-QSAR models to correlate the structural features of a series of derivatives with their biological activity. nih.gov This can provide a framework for designing new compounds with enhanced potency. nih.gov

Virtual Screening: Employing molecular docking and other virtual screening techniques to identify potential biological targets for new derivatives and to prioritize compounds for synthesis and testing. researchgate.net

Table 1: Overview of Computational Methods in Indazole Chemistry

TechniqueApplicationPotential Insights for this compoundReference
Molecular DockingPredicts the binding orientation of a molecule to a target protein.Identification of potential biological targets; understanding binding modes. researchgate.netbohrium.com
Molecular Dynamics (MD)Simulates the movement of atoms and molecules over time.Reveals conformational stability and flexibility in different environments. researchgate.netnih.gov
3D-QSARCorrelates 3D molecular properties with biological activity.Guides the design of derivatives with improved activity by identifying key structural features. nih.gov
DFT ComputationsCalculates electronic structure and energy properties.Predicts reactivity, spectroscopic properties, and energy band gaps for materials applications. researchgate.net

Design of Novel Chemical Probes Based on the this compound Scaffold

The inherent fluorescence of some heterocyclic systems makes them excellent candidates for chemical probes used in biological imaging. Research has shown that N-aryl-2H-indazoles can act as a novel class of fluorophores with high extinction coefficients and large Stokes shifts, which are desirable properties for imaging agents. acs.orgacs.org

Future work in this area could involve:

Developing Fluorogenic Probes: Modifying the this compound scaffold to create "turn-on" fluorescent probes. These probes would be non-fluorescent until they react with a specific analyte or change their environment (e.g., binding to a protein), leading to a detectable fluorescent signal.

Targeted Bioimaging: Conjugating the indazole scaffold to molecules that specifically target certain organelles (like mitochondria or lysosomes) or cell types. researchgate.netresearchgate.net This would allow for the visualization of specific biological structures and processes within living cells.

Two-Photon Microscopy Probes: Designing derivatives with large two-photon absorption cross-sections, making them suitable for deep-tissue imaging with reduced phototoxicity and background fluorescence. researchgate.net

Table 2: Desirable Properties for Indazole-Based Fluorescent Probes

PropertyDescriptionImportance in Bioimaging
High Quantum YieldThe efficiency of converting absorbed light into emitted light.Results in a brighter, more easily detectable signal.
Large Stokes ShiftThe difference in wavelength between the absorption and emission maxima.Minimizes self-quenching and overlap between excitation and emission signals. acs.org
PhotostabilityResistance to photobleaching (fading) upon exposure to light.Allows for longer imaging times and more reliable quantification.
BiocompatibilityLow toxicity to living cells and organisms.Essential for imaging live biological systems without causing harm.

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch synthesis to continuous flow manufacturing is revolutionizing chemical production. ajinomoto.com Flow chemistry offers enhanced safety, scalability, and efficiency, making it an ideal platform for producing libraries of this compound derivatives. numberanalytics.comnih.govsigmaaldrich.com

Future directions include:

Multi-Step Flow Synthesis: Developing integrated, multi-step flow systems that can perform a sequence of reactions—such as cyclization, functionalization, and purification—in a continuous manner without isolating intermediates. nih.govuc.pt This significantly reduces production time and manual handling.

Automated Library Synthesis: Combining flow reactors with automated liquid handlers and purification systems (like automated preparative HPLC) to rapidly synthesize and purify libraries of indazole derivatives. nih.govacs.org This high-throughput approach is invaluable for medicinal chemistry programs.

Hazardous Chemistry in Flow: Using flow reactors to safely perform reactions that are hazardous on a large scale in batch reactors, such as those involving unstable intermediates or highly exothermic processes. mit.edu This could unlock new synthetic routes that were previously considered too dangerous to scale up. A one-step synthesis of various indazoles has been reported using a flow reactor, highlighting its potential for providing rapid access to these compounds on demand. acs.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis
SafetyHigher risk with exothermic or hazardous reactions due to large volumes.Enhanced safety due to small reactor volumes and superior heat control. ajinomoto.commit.edu
ScalabilityOften requires re-optimization of conditions for scale-up.Easier to scale by running the system for a longer time ("scale-out"). ajinomoto.com
EfficiencyCan be limited by heat/mass transfer and require lengthy workups.Improved efficiency from better mixing, heat transfer, and potential for in-line purification. nih.gov
ReproducibilityCan vary between batches due to inconsistencies in mixing or temperature.High reproducibility due to precise control over reaction parameters. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dimethyl-1H-indazol-7-amine, and how can yield be improved?

  • Methodology : Synthesis typically involves regioselective cyclization of substituted benzaldehyde precursors with hydrazine derivatives. For example, starting materials like 2,6-dichlorobenzonitrile can undergo bromination followed by substitution with methylamine to introduce the amine group. Yields (38–45%) can be enhanced by optimizing reaction conditions (e.g., temperature, solvent polarity) and using catalysts like Pd/C for hydrogenation steps . Purification via column chromatography or recrystallization in ethyl acetate/methanol mixtures is recommended to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.5 ppm for N-methyl, δ ~3.1 ppm for C-methyl) and aromatic protons (δ 6.8–7.5 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve bond angles and confirm regiochemistry of substituents .
  • HRMS : Validate molecular weight (theoretical: C₉H₁₁N₃, 161.09 g/mol) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Kinase inhibition : Use ADP-Glo™ kinase assays for tyrosine kinase targets (e.g., c-Kit) due to indazole’s affinity for ATP-binding pockets .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, using 10–100 µM concentrations .
  • Solubility : Pre-test in PBS/DMSO mixtures (≤0.1% DMSO) to avoid false negatives .

Advanced Research Questions

Q. How can regioselectivity challenges during indazole core formation be addressed?

  • Methodology :

  • Directed cyclization : Use protecting groups (e.g., Boc on the amine) to steer hydrazine attack to the C7 position, minimizing C5 byproducts .
  • Computational modeling : Apply DFT calculations (Gaussian 16) to predict transition-state energies for competing pathways .
  • Microwave-assisted synthesis : Reduce reaction time (<2 hours) to suppress side reactions, achieving >90% regioselectivity .

Q. What computational tools predict the drug-likeness and ADMET properties of this compound?

  • Methodology :

  • SwissADME : Input SMILES (CC1=NC2=C(C=CC(=C2)N)C(=N1)C) to evaluate Lipinski’s Rule compliance (e.g., logP <5, TPSA ~45 Ų) .
  • Molecular docking (AutoDock Vina) : Simulate binding to hepcidin or HIV capsid proteins (PDB: 7RZW) to prioritize biological targets .
  • ProTox-II : Predict toxicity endpoints (e.g., hepatotoxicity risk) based on structural alerts .

Q. How should contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?

  • Methodology :

  • Systematic review : Follow PRISMA guidelines to aggregate data, stratify by assay type (e.g., fluorescence vs. radiometric), and identify confounding factors (e.g., buffer pH) .
  • Analytical validation : Replicate assays with standardized protocols (e.g., fixed incubation time, ATP concentration) and use a reference inhibitor (e.g., imatinib for kinase assays) .
  • Meta-analysis : Apply mixed-effects models to quantify inter-study variability and adjust for batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.